N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound characterized by the presence of fluorophenyl, morpholinoethyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide typically involves a multi-step process:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Morpholinoethyl Group Introduction:
Oxalamide Formation: The final step involves the coupling of the fluorophenyl and nitrophenyl intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups may interact with enzyme active sites or receptor binding sites, leading to inhibition or modulation of biological pathways. The morpholinoethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide
- N1-(2-(4-bromophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide
- N1-(2-(4-methylphenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide
Uniqueness
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O5/c21-15-7-5-14(6-8-15)18(24-9-11-30-12-10-24)13-22-19(26)20(27)23-16-3-1-2-4-17(16)25(28)29/h1-8,18H,9-13H2,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWAVKMPBPPPGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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